Pyrazolopyridines belong to a class of heterocyclic compounds characterized by a pyrazole ring fused to a pyridine ring. They are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities and diverse pharmacological profiles. [, ] 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, with its unique substitution pattern, represents a promising building block for synthesizing novel compounds with potential therapeutic applications.
Synthesis Analysis
Condensation Reactions: Utilizing suitably substituted pyrazole and pyridine precursors with appropriate functional groups for ring closure. [, , , ]
Cyclization Reactions: Employing linear precursors containing both pyrazole and pyridine moieties and inducing ring closure through intramolecular reactions. [, , , ]
Multi-step Syntheses: Combining different synthetic methodologies and utilizing key intermediates to construct the desired pyrazolopyridine framework. [, , , ]
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alkoxides, or thiols, allowing for structural diversification. [, , ]
Esterification and Amide Formation: The carboxylic acid group can undergo esterification with alcohols or amide formation with amines, providing access to derivatives with altered physicochemical properties. [, , ]
Metal-Catalyzed Coupling Reactions: The chlorine atom enables participation in metal-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, for introducing diverse substituents. [, ]
Mechanism of Action
Enzyme Inhibition: Many pyrazolopyridines have been reported as inhibitors of enzymes involved in various signaling pathways, such as kinases [, , ], cyclases [, ], and oxidases [].
Receptor Modulation: Certain pyrazolopyridines have shown activity as agonists or antagonists of specific receptors, including dopamine receptors [] and NMDA receptors [].
Applications
Medicinal Chemistry: The diverse pharmacological profile of pyrazolopyridines suggests potential for developing novel therapeutic agents targeting various diseases, such as cancer [, , ], infectious diseases [, , ], and inflammatory disorders [].
Compound Description: This compound serves as a crucial intermediate in the synthesis of Apixaban, a prominent anticoagulant medication. Notably, X-ray powder diffraction analysis revealed no detectable impurities in its composition. []
Relevance: This compound shares the core structure of 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid with the target compound, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. The presence of various substituents on the core structure distinguishes this compound from the target. []
Compound Description: This group of compounds was synthesized and investigated for its potential antimalarial properties. The research highlighted their structural similarity to Amodiaquine, a known antimalarial drug, and explored alternative synthesis pathways, including Mannich-type reactions. []
Relevance: While sharing the pyrazolopyridine core with 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid, these compounds differ in the fusion pattern of the pyrazole and pyridine rings. This difference leads to pyrazolo[3,4-b]pyridine instead of pyrazolo[3,4-c]pyridine. []
Compound Description: This compound was subjected to solid-phase FT-IR and FT-Raman spectral analyses to elucidate its structure and vibrational characteristics. Theoretical investigations, including DFT calculations, were employed to interpret the spectra and predict the predominance of specific tautomers. []
Relevance: Similar to 4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Esters, PYRPCA exhibits a distinct pyrazolo[3,4-b]pyridine core structure, unlike the pyrazolo[3,4-c]pyridine core found in 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. []
Compound Description: Along with PYRPCA, PYRPCN underwent comprehensive spectral analysis using FT-IR and FT-Raman techniques. DFT calculations were instrumental in interpreting the spectra and exploring the presence of keto-enol tautomers. []
Relevance: PYRPCN, like PYRPCA, belongs to the pyrazolo[3,4-b]pyridine family, contrasting with the pyrazolo[3,4-c]pyridine structure of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. []
Compound Description: This series of compounds was synthesized and subsequently evaluated for their antibacterial efficacy. Characterization techniques included Mass spectrometry, IR, 1H, and 13C NMR spectroscopy, alongside CHN analysis. []
Relevance: These compounds are structurally related to 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid through their shared pyrazolo[3,4-b]pyridine scaffold, despite the difference in the position of the carboxylic acid group. []
Compound Description: This compound served as a precursor for synthesizing diverse polyheterocyclic ring systems, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives. []
Relevance: Sharing the pyrazolo[3,4-b]pyridine core with 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid, this compound lacks the carboxylic acid functionality and incorporates a bromine substituent. []
BAY 41-2272 [5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine]
Compound Description: This compound functions as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. Research demonstrated its ability to relax ovine pulmonary artery, potentially through a mechanism involving sodium pump stimulation. []
Relevance: This compound, while containing a pyrazolo[3,4-b]pyridine moiety, significantly differs from 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid due to the absence of the carboxylic acid group and the presence of a complex pyrimidin-4-ylamine substituent. []
Compound Description: These compounds, known for their potential as cyclin-dependent kinase (Cdk) inhibitors, were used to synthesize a series of organometallic complexes with ruthenium and osmium. The complexes were investigated for their anticancer properties and structure-activity relationships. []
Relevance: Similar to other mentioned pyrazolopyridine compounds, these compounds possess a pyrazolo[3,4-b]pyridine core, distinguishing them from the pyrazolo[3,4-c]pyridine structure of the target compound. []
3-Aryl-4-acetyl-1H-pyrazolo[3,4-b]- and -[4,3-c]pyridines
Compound Description: These compounds were synthesized through a multi-step process involving the reaction of lithiated pyridine derivatives with aromatic aldehydes, followed by hydrazine-mediated cyclization. []
Relevance: This group encompasses compounds with both pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine cores. The subset of 3-aryl-4-acetyl-1H-pyrazolo[3,4-c]pyridines shares the same core structure with 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid, differing in the chlorine substitution and the presence of the 3-aryl-4-acetyl groups. []
6-Aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines
Compound Description: This research focused on developing efficient methods for synthesizing these two compound classes, considered promising scaffolds for biologically active molecules. The synthesis involved cyclocondensation reactions and modified Curtius rearrangements. []
Relevance: These compounds, while containing both pyrazole and pyridine rings, differ significantly from 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid in their fusion pattern, forming a distinct imidazo[4,5-b]pyrazolo[3,4-e]pyridine core. []
1H-pyrazolo[3,4-d]thiazole-5-carbonitriles
Compound Description: These compounds were synthesized through the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines, which are derived from the reaction of Appel salt with 1H-pyrazol-5-amines. [, ]
Relevance: This class of compounds differs significantly from 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. They lack the pyridine ring entirely and instead incorporate a thiazole ring, forming a pyrazolo[3,4-d]thiazole core. [, ]
Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity. Their structures were elucidated using spectral and analytical data, including IR and NMR. []
Relevance: These compounds share the pyrazolo[3,4-b]pyridine core with several other mentioned compounds but differ from the target 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid due to the different pyrazole-pyridine fusion pattern. []
4,7‐Dihydro‐4‐oxo‐1H‐pyrazolo[3,4‐b]pyridine
Compound Description: This compound's synthesis was investigated, and the study addressed ambiguities regarding its structure and the “(NC)-Rearrangement” of (2-Alkoxycarbonyl-vinyl-amino)pyrazols. []
Relevance: Similar to other pyrazolo[3,4-b]pyridine derivatives, this compound exhibits a different ring fusion pattern compared to the pyrazolo[3,4-c]pyridine core of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. []
Compound Description: These novel oxazolidinone derivatives, incorporating a thieno-pyridine ring system, were synthesized and evaluated for their antimicrobial activity against a range of Gram-positive bacteria. []
Relevance: This group of compounds significantly deviates from the structure of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. While sharing a pyridine ring, these compounds lack the pyrazole moiety and instead incorporate a thieno-pyridine system, and an oxazolidin-2-one ring. []
Compound Description: This research explored the synthesis and antimicrobial evaluation of various heterocyclic compounds, including those based on pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine scaffolds. []
Relevance: This study investigates diverse heterocyclic systems, including those with a pyrazolo[3,4-b]pyridine core. This shared core links them to other related compounds but distinguishes them from 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid, which has a pyrazolo[3,4-c]pyridine structure. []
Compound Description: These derivatives were synthesized using 2-cyano-N-(2-pyridyl)acetamide as a starting material. The study explored their preparation through reactions with hydrazonoyl chlorides and triethylorthoformate. []
Relevance: These compounds, while incorporating a pyrazole ring, do not share the pyrazolo[3,4-c]pyridine core of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. Instead, they feature different heterocyclic systems, namely pyrazolo[3,4-d]-1,2,3-triazine and pyrazolo[3,4-d]pyrimidine. []
Compound Description: This research focused on synthesizing a range of (1)benzofuro(3,2-c)pyridine derivatives. It explored reactions such as Suzuki coupling, N-amination, and 1,3-dipolar cycloadditions to generate diverse structures within this chemical class. []
Relevance: These compounds differ significantly from the target compound due to the absence of a pyrazole ring and the incorporation of a benzofuran ring system. This leads to benzofuro[3,2-c]pyridine and benzofuro(3,2-c)pyrazolo(1,5-a)pyridine cores, distinct from the pyrazolo[3,4-c]pyridine core of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. []
Compound Description: This study introduced a method for synthesizing carbocyclic fused thieno[2,3-b]pyridines and carbocyclic fused 1H-pyrazolo[3,4-b]pyridines. The synthesis involved using carbocyclic fused 2(1H)-pyridinethiones as starting materials and exploiting their reactivity towards alkylating agents and hydrazine hydrate. []
Relevance: While this study explores the synthesis of pyrazolo[3,4-b]pyridine derivatives, which share a core structure with several compounds mentioned earlier, they differ from 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid due to the different fusion pattern of the pyrazole and pyridine rings. []
Dicyanocobinamide (CN2-Cbi)
Compound Description: This compound is a naturally occurring intermediate in vitamin B12 synthesis and has been identified as a soluble guanylyl cyclase (sGC) coactivator. It exhibits synergistic effects with NO-independent sGC regulators, suggesting potential therapeutic applications. []
Relevance: CN2-Cbi has no structural similarity to 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. It is mentioned in the context of sGC modulation and serves as a tool for understanding sGC activation. []
Compound Description: Cinaciguat is a soluble guanylyl cyclase (sGC) activator, and is mentioned alongside dicyanocobinamide (CN2-Cbi) in the context of synergistic activation of sGC. []
Relevance: Cinaciguat is not structurally related to 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. It's mentioned as an example of a compound that synergizes with CN2-Cbi in activating sGC. []
Compound Description: Ataciguat is another example of a soluble guanylyl cyclase (sGC) activator that acts synergistically with CN2-Cbi, as mentioned in the study. []
Relevance: Ataciguat shares no structural similarity with 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid and is mentioned as another sGC activator that displays synergy with CN2-Cbi. []
Compound Description: This compound is the active metabolite of the angiotensin AT1 receptor blocker Losartan. It has been shown to reduce myocardial infarct size in mice, potentially through interactions with the kallikrein-kinin system and AT2 receptors. []
Relevance: EXP3174 is structurally unrelated to 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. Its mechanism of action involves the renin-angiotensin system and is distinct from the targets or pathways associated with the pyrazolopyridine compounds mentioned earlier. []
23. PD123,319 [S-(+)-1-([4-(dimethylamino)-3-methylphenyl]methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid]* Compound Description: This compound is a selective antagonist of the angiotensin AT2 receptor. When administered in a study alongside Losartan, it abolished the cardioprotective effects of Losartan, suggesting a role for AT2 receptor activation in Losartan's beneficial effects. [] * Relevance: PD123,319 is structurally distinct from 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. It targets the angiotensin AT2 receptor, which is not a primary focus in the studies involving the pyrazolopyridine compounds discussed earlier. []
Compound Description: Pramipexole is a dopamine agonist with a higher selectivity for the D3 receptor subtype compared to the D2 receptor. It's used in the study to investigate the role of dopamine receptors in yawning behavior. []
Relevance: Pramipexole shares no structural similarity with 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. It's mentioned in the context of dopamine receptor pharmacology and its behavioral effects, which are not directly relevant to the primary topics of the other papers. []
Compound Description: Similar to Pramipexole, Quinelorane is a dopamine agonist with a preference for D3 receptors. Its ability to induce yawning is compared to other dopaminergic agents in the study. []
Relevance: Quinelorane has no structural resemblance to 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid and is mentioned in the context of investigating the pharmacological properties of dopamine receptor agonists. []
Compound Description: Quinpirole is a dopamine agonist, and its ability to elicit yawning is compared to other dopaminergic compounds in the study exploring dopamine receptor subtypes and behavior. []
Relevance: Quinpirole, despite containing a pyrazole ring in its structure, is not directly related to 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. It's discussed in the context of dopamine receptor pharmacology, a distinct topic from the primary focus of other papers in the set. []
4,6‐Dimethyl‐1H‐pyrazolo[3,4‐b]pyridine‐3‐amine
Compound Description: This compound served as a crucial building block for synthesizing various heterocyclic compounds, including imidazolopyrazoles, imidazolopyrimidines, and pyrazolo[3,4‐a]pyrimidines. The synthesized compounds were evaluated for their antioxidant properties and DNA-protective abilities. []
6-chloro-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine
Compound Description: This compound served as a key intermediate in the synthesis of 3-substituted 7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidin-5(6H)-ones, which were investigated for their potential as xanthine oxidase inhibitors. []
Relevance: Although both compounds contain a pyrazole ring, their structures diverge significantly. This compound features a pyrazolo[3,4-d]pyrimidine core with a hydrazine substituent, while 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid has a pyrazolo[3,4-c]pyridine core with a carboxylic acid group. []
3-Bromo-1H-pyrazolo[3,4-c]pyridine-7(6H)-one
Compound Description: A novel synthetic method for this compound, utilizing 2-chloro-3-amino-4-methylpyridine as a starting material, was developed. The process involved a series of steps, including etherification, pyrazole ring closure, bromination, and deacetylation. []
Compound Description: This compound, along with its analogs, acts as potent and selective antagonists of the CC chemokine receptor 1 (CCR1) and was investigated for its potential in treating rheumatoid arthritis. The study detailed the synthesis of this compound labeled with carbon-13, carbon-14, and tritium. []
Compound Description: This compound serves as a key intermediate in the synthesis of diverse heterocyclic compounds incorporating a 1-phenyl-3-pyridylpyrazole moiety. Reactions of this compound with various reagents yielded a range of derivatives, including hydrazides, triazoles, thiadiazoles, and pyrazolo[3,4-c]pyrazol-3-yl-amine derivatives. []
Relevance: This compound, while containing both pyridine and pyrazole rings, exhibits a distinct thieno[2,3-c]pyrazole core, setting it apart from 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid, which has a pyrazolo[3,4-c]pyridine structure. []
Compound Description: This compound and its derivatives, including esters, pyrazolopiridazinones, amides, and a nitrile compound, were synthesized and evaluated for their antibacterial activity. The study highlights the influence of functional groups on the antibacterial properties of these compounds. []
Relevance: This compound, while possessing a pyrazole ring, lacks the pyridine ring found in 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. It is a substituted pyrazole-3-carboxylic acid derivative, structurally distinct from the target compound. []
Triazolophthalazine Derivatives
Compound Description: This study describes the synthesis and evaluation of various triazolophthalazine derivatives for their anti-inflammatory and antimicrobial activities. The research highlighted specific compounds within this class that exhibited potent anti-inflammatory effects with minimal ulcerogenic potential and good safety profiles. []
Relevance: Triazolophthalazine derivatives are structurally distinct from 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. They lack both the pyrazole and pyridine rings and instead feature a phthalazine core fused with a triazole ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.